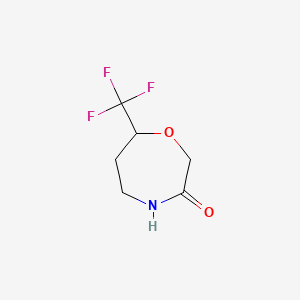
Boc-MeN-PEG4-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-MeN-PEG4-OH, also known as tert-butoxycarbonyl-methylamine-polyethylene glycol-4-hydroxyl, is a compound that combines the properties of polyethylene glycol with a tert-butoxycarbonyl-protected amine group. Polyethylene glycol is a polyether compound with many applications, from industrial manufacturing to medicine. The tert-butoxycarbonyl group is commonly used in organic synthesis to protect amine groups from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-MeN-PEG4-OH typically involves the following steps:
Protection of the Amine Group: The methylamine is first protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate.
Polyethylene Glycol Coupling: The protected amine is then coupled with polyethylene glycol. This step often involves the activation of the polyethylene glycol with a suitable leaving group, such as a tosyl or mesyl group, followed by nucleophilic substitution with the protected amine.
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis of Polyethylene Glycol: Polyethylene glycol is synthesized via the ring-opening polymerization of ethylene oxide.
Protection and Coupling: Large-scale reactors are used to protect the amine group and couple it with polyethylene glycol.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Boc-MeN-PEG4-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Ethers or esters.
科学的研究の応用
Boc-MeN-PEG4-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Boc-MeN-PEG4-OH involves its ability to modify other molecules through its reactive hydroxyl and amine groups. The polyethylene glycol moiety enhances the solubility and stability of the compound, making it useful in various applications. The tert-butoxycarbonyl group protects the amine during reactions and can be removed under acidic conditions to reveal the reactive amine group.
類似化合物との比較
Similar Compounds
Boc-NH-PEG4-COOH: Contains a carboxylic acid group instead of a hydroxyl group.
Boc-NH-PEG4-NH2: Contains an additional amine group.
Boc-NH-PEG4-CH2COOH: Contains a carboxylic acid group with an additional methylene spacer.
Uniqueness
Boc-MeN-PEG4-OH is unique due to its combination of a tert-butoxycarbonyl-protected amine and a polyethylene glycol moiety with a hydroxyl group. This combination provides a balance of reactivity and stability, making it versatile for various applications in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO6/c1-14(2,3)21-13(17)15(4)5-7-18-9-11-20-12-10-19-8-6-16/h16H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAUJPHROOYXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![rac-potassium [(1S,6R,7R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-7-yl]trifluoroboranuide](/img/structure/B8116745.png)








![1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B8116831.png)




